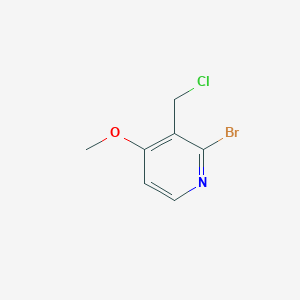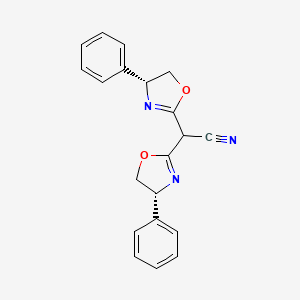
2,2-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile is a chiral compound that features two oxazoline rings and a central acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the reaction of ®-4-phenyl-4,5-dihydrooxazole with a suitable nitrile source under controlled conditions. One common method is the Strecker reaction, which involves the use of aldehydes, amines, and cyanide sources in the presence of catalysts such as Lewis acids or ionic liquids . The reaction conditions often require mild temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Strecker reactions with optimized catalysts and reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
2,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to form oxazoles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Oxazoles
Reduction: Primary amines
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
2,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 2,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile involves its interaction with molecular targets through its oxazoline rings and nitrile group. These functional groups can coordinate with metal centers in catalytic processes, facilitating various chemical transformations. The compound’s chiral nature allows it to induce enantioselectivity in reactions, making it valuable in asymmetric synthesis .
類似化合物との比較
Similar Compounds
2,2-Bis(hydroxymethyl)propionate: A compound with similar structural features but different functional groups.
Bisphenol A: Another compound with two phenyl groups but different applications and safety concerns.
Uniqueness
2,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)acetonitrile stands out due to its chiral nature and the presence of oxazoline rings, which provide unique reactivity and selectivity in chemical reactions. Its ability to act as a chiral ligand in asymmetric catalysis distinguishes it from other similar compounds.
特性
分子式 |
C20H17N3O2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
2,2-bis[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile |
InChI |
InChI=1S/C20H17N3O2/c21-11-16(19-22-17(12-24-19)14-7-3-1-4-8-14)20-23-18(13-25-20)15-9-5-2-6-10-15/h1-10,16-18H,12-13H2/t17-,18-/m0/s1 |
InChIキー |
QMRQWWBKIPNIQJ-ROUUACIJSA-N |
異性体SMILES |
C1[C@H](N=C(O1)C(C#N)C2=N[C@@H](CO2)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1C(N=C(O1)C(C#N)C2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13647751.png)
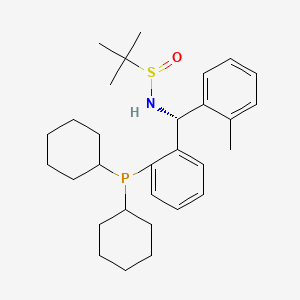

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate](/img/structure/B13647783.png)
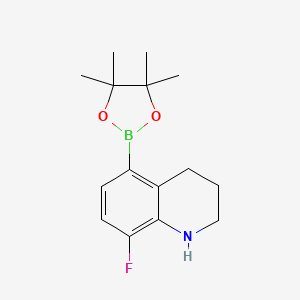
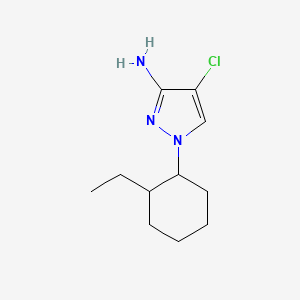
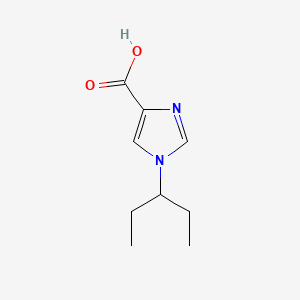
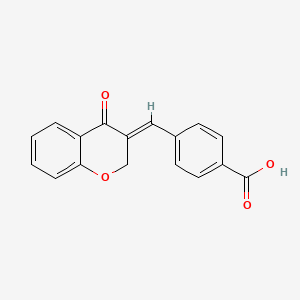
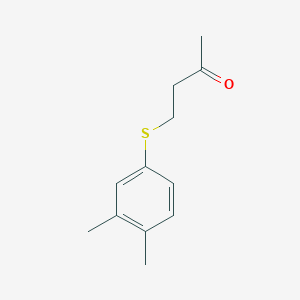
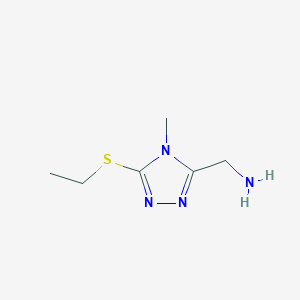
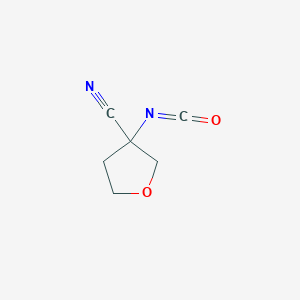
![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13647818.png)

